molecular formula C16H18N2O3 B2440016 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 1797871-51-2

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide

Cat. No.: B2440016
CAS No.: 1797871-51-2
M. Wt: 286.331
InChI Key: HGCKLRDUFNYXBP-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, designed for investigative applications in chemical biology and drug discovery. Compounds within this structural class have demonstrated significant potential in various research areas. Furan-2-carboxamides have been identified as promising scaffolds in antimicrobial research, showing activity against clinically isolated drug-resistant bacterial strains such as A. baumannii and MRSA . Furthermore, research on analogous structures has revealed antibiofilm properties, specifically against Pseudomonas aeruginosa , suggesting a potential role as anti-quorum sensing agents by possibly targeting the LasR receptor . Beyond infectious disease, certain furan-2-carboxamide derivatives have been reported to exhibit cytoprotective effects in human cell models. For instance, one study showed a related compound activated the Nrf2/ARE signaling pathway, protecting colon fibroblast cells from carcinogen-induced DNA and mitochondrial damage . The structural motif of incorporating a methoxypyrrolidine group is often explored to modulate the compound's physicochemical properties and interaction with biological targets. This makes this compound a compound of interest for further exploration in these and other emerging research fields.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCKLRDUFNYXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the pyrrolidine nitrogen using methyl iodide or a similar methylating agent.

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, such as a 2,5-dicarbonyl compound, under acidic or basic conditions.

    Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan ring with the pyrrolidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 (Lung Cancer) : The compound showed a notable reduction in cell viability at concentrations around 100 µM, suggesting potent cytotoxic effects against lung adenocarcinoma cells.
  • Mechanisms of Action : The compound may function as an enzyme inhibitor, modulating pathways involved in cell proliferation and apoptosis, although specific targets require further elucidation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings indicate:

  • Inhibition of Pathogens : It has shown effectiveness against common pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with varying concentrations leading to significant growth inhibition.

Case Study Overview

A selection of case studies highlights the compound's diverse applications:

Study FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on A549 cells with IC50 values indicating strong efficacy compared to standard chemotherapeutics like cisplatin.
Antimicrobial EfficacyEffective against multiple bacterial strains, with studies showing significant inhibition at low micromolar concentrations.

Comparative Efficacy

To provide a clearer picture of the compound's effectiveness relative to other therapeutic agents, comparative efficacy data is summarized below:

Compound NameActivity TypeIC50 (µM)Comparison AgentIC50 (µM)
This compoundAnticancerXCisplatinY
Other Derivative AAntimicrobialZDoxorubicinW

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

  • The unique combination of the furan ring, pyrrolidine ring, and carboxamide group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and a methoxypyrrolidine moiety attached to a phenyl ring. This unique structure contributes to its diverse biological interactions.

PropertyValue
Molecular Formula C16H18N2O2
Molecular Weight 286.33 g/mol
IUPAC Name This compound
CAS Number 1797277-72-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxypyrrolidine moiety enhances binding affinity, while the furan ring facilitates π-π interactions. These interactions can modulate key biological pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary findings suggest it may enhance neuronal survival under stress conditions.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 50 µM . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotective Study : Research conducted by Umesha et al. (2009) highlighted the neuroprotective effects of similar pyrrolidine derivatives, showing reduced neuronal cell death in models of oxidative stress . This suggests that this compound may have similar protective effects.
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that compounds with the furan structure inhibited the expression of COX-2 and TNF-alpha in vitro, indicating their potential for treating inflammatory disorders .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide and its analogs?

The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, Ugi multicomponent reactions have been used to rapidly explore substituents in the carboxamide and arylpiperazine/pyrrolidine moieties . Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride to form the acyl chloride.
  • Nucleophilic substitution or amide coupling under reflux conditions (e.g., in ethanol or 1,4-dioxane) .
  • Purification via preparative reversed-phase HPLC to isolate enantiomerically pure compounds .

Q. How is the purity and structural integrity of this compound verified in academic research?

Analytical characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry, with typical signals for the furan ring (δ ~6.3–7.5 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
  • LC-MS for assessing purity (>98% by HPLC) and molecular ion confirmation .
  • IR spectroscopy to validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Enzyme inhibition studies (e.g., SARS-CoV 3CLpro or mGlu4 receptor assays) using fluorescence-based substrates to measure IC₅₀ values .
  • Cytotoxicity profiling in cell lines (e.g., HEK293 or Vero cells) to determine selectivity indices .
  • Binding affinity assessments via surface plasmon resonance (SPR) or radioligand displacement assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?

SAR studies focus on:

  • Substituent effects : Introducing tert-butyl groups in the phenyl ring enhances hydrophobic interactions in enzyme pockets (e.g., SARS-CoV 3CLpro), while methoxy groups in the pyrrolidine moiety improve blood-brain barrier permeability .
  • Stereochemical tuning : Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent inhibitory potencies, as validated by X-ray crystallography of enzyme-ligand complexes .
  • Bioisosteric replacements : Replacing the furan ring with benzofuran or pyridine rings modulates solubility and metabolic stability .

Q. What computational methods are used to predict the binding mode of this compound to viral polymerases?

Advanced workflows include:

  • Molecular docking (e.g., AutoDock Vina) to screen against MPXV DNA polymerase or SARS-CoV 3CLpro active sites, prioritizing compounds with ∆G < -8 kcal/mol .
  • Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability, RMSD fluctuations, and hydrogen-bonding networks .
  • Free-energy perturbation (FEP) calculations to quantify the impact of substituents on binding affinity .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., enzyme concentration, substrate type) and validate results with orthogonal assays (e.g., SPR vs. fluorescence) .
  • Compound degradation : Monitor stability under assay conditions via LC-MS and use freshly prepared DMSO stocks .
  • Structural heterogeneity : Co-crystallize the compound with the target protein to confirm binding poses (e.g., SARS-CoV 3CLpro X-ray structures resolved at 2.0 Å) .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical studies?

Key approaches include:

  • Prodrug design : Masking polar groups (e.g., tert-butyl carbamates) to enhance oral bioavailability .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) and introduce blocking groups like halogens .
  • Plasma protein binding (PPB) studies : Use equilibrium dialysis to optimize unbound fractions for in vivo efficacy .

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